molecular formula C19H23N3O4 B2808781 N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 1904268-70-7

N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2808781
CAS No.: 1904268-70-7
M. Wt: 357.41
InChI Key: XGHCYZQMBYEUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrrolidine-1-carboxamide core, a structure frequently explored in medicinal chemistry for its potential as a kinase inhibitor scaffold . The compound is substituted with a 2,3-dimethoxyphenyl group and a (5-methylpyridin-2-yl)oxy moiety, which may contribute to its binding affinity and selectivity in biological systems. Compounds with similar structural features, such as pyrrolidine and dimethoxyphenyl groups, are being actively investigated for their utility in treating a range of diseases, including inflammatory conditions, autoimmune disorders, and cancers . The specific mechanism of action for this compound is an area of ongoing research, but molecules in this class often function by modulating key signaling pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on this and related chemical series.

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-13-7-8-17(20-11-13)26-14-9-10-22(12-14)19(23)21-15-5-4-6-16(24-2)18(15)25-3/h4-8,11,14H,9-10,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHCYZQMBYEUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrrolidine intermediate.

    Introduction of the Dimethoxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the pyrrolidine-pyridine intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the carbonyl group, potentially converting them to more saturated analogs.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated analogs.

    Substitution: Formation of various functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has shown potential in therapeutic applications, particularly in the following areas:

Anticancer Activity : Research indicates that this compound may inhibit tumor growth by modulating pathways related to cell proliferation and apoptosis. Studies have demonstrated that structurally similar compounds exhibit significant inhibition of various cancer cell lines, suggesting its potential use in cancer therapy .

Anti-inflammatory Properties : The compound's unique structure may also allow it to act as an anti-inflammatory agent. Investigations into its effects on inflammatory pathways could reveal new therapeutic avenues for treating chronic inflammatory diseases.

Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Its interaction with specific receptors involved in neuroprotection warrants further exploration.

Materials Science

In addition to its medicinal applications, this compound can serve as a building block for synthesizing advanced materials. Its unique chemical properties enable it to be utilized in the development of polymers or as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Cannabinoid-1 Receptor PET Tracer (Liu et al., 2007)

A compound reported by Liu et al. (2007), N-{(1S,2S)-2-(3-cyanophenyl)-3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}-2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide, shares the 5-methylpyridin-2-yloxy motif with the target compound but differs in its core structure and substituents .

  • Key Similarities: Both compounds incorporate a pyridine-oxygen-pyrrolidine (or propanamide) scaffold.
  • Key Differences: The Liu et al. compound includes a fluorinated ethoxy group and a 3-cyanophenyl moiety, enabling its use as a positron emission tomography (PET) tracer for cannabinoid-1 (CB1) receptor imaging. The target compound lacks radiolabeling (e.g., fluorine-18) and instead features a 2,3-dimethoxyphenyl group, which may prioritize therapeutic utility over diagnostic imaging.

Solid-State Forms of a Morpholine-Containing Analog (European Patent, 2024)

A patented compound, (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, highlights structural diversity in pyrrolidine carboxamides .

  • Key Similarities :
    • Both compounds utilize a pyrrolidine-carboxamide backbone.
  • Key Differences: The patented compound introduces a morpholino group, trifluoroethyl substituent, and hydroxypropan-2-yl amino moiety. These modifications likely enhance solubility (via morpholine) and lipophilicity (via trifluoroethyl), improving blood-brain barrier penetration. The target compound’s 2,3-dimethoxyphenyl group may confer distinct electronic effects (electron-donating methoxy groups) compared to the patent compound’s morpholine and trifluoroethyl substituents.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

Compound Core Structure Key Substituents Applications/Properties Reference
Target Compound Pyrrolidine carboxamide 2,3-dimethoxyphenyl, 5-methylpyridin-2-yloxy Potential therapeutic agent (inferred) -
Liu et al. (2007) PET Tracer Propanamide 3-cyanophenyl, 2-[18F]fluoroethoxy CB1 receptor imaging agent
European Patent Compound Pyrrolidine carboxamide Morpholinopyridine, trifluoroethyl Enhanced solubility, solid-state stability
  • Electronic Effects : The 2,3-dimethoxyphenyl group in the target compound may enhance binding to electron-deficient targets (e.g., kinases or GPCRs), whereas the patent compound’s trifluoroethyl group increases lipophilicity.
  • Imaging vs. Therapy: The Liu et al.

Biological Activity

N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article discusses its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring , a pyridine moiety , and a dimethoxyphenyl group , which contribute to its biological activities. The specific arrangement of these functional groups allows for interactions with various biological targets.

Molecular Formula : C19H23N3O4
CAS Number : 1904268-70-7
IUPAC Name : this compound

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity of the compound toward these targets can lead to modulation of their activity, resulting in various therapeutic effects.

1. Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting tumor growth through modulation of pathways associated with cell proliferation and apoptosis. For instance, studies have shown that compounds similar in structure demonstrate significant inhibition of cancer cell lines, suggesting potential applications in cancer therapy .

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro studies could further elucidate this activity through assays measuring COX inhibition and cytokine production .

3. Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, its interaction with murine double minute 2 (MDM2), a negative regulator of the tumor suppressor p53, has been documented in related studies . This interaction could enhance p53 activity, leading to increased apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of tumor growth via MDM2 modulation
Anti-inflammatoryCOX enzyme inhibition
Enzyme inhibitionInteraction with metabolic enzymes

Case Study: Tumor Growth Inhibition

A study demonstrated that administration of related compounds at varying dosages resulted in moderate tumor growth inhibition in xenograft models. For instance, the administration of a structurally similar compound at 100 mg/kg showed only modest effects on tumor growth despite high plasma exposure . This highlights the need for further optimization of the compound's structure to enhance tissue penetration and efficacy.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its methoxy groups and pyridine moiety. Key reactions include:

Reaction Site Reagents/Conditions Products Mechanistic Insights
Methoxy groupsKMnO₄ in acidic medium2,3-dihydroxyphenyl derivativesDemethylation followed by oxidation to quinones
Pyridine ringCrO₃ in H₂SO₄Pyridine N-oxide derivativesElectrophilic attack at nitrogen atom

Research Findings :

  • Oxidation of the 5-methylpyridin-2-yl group with CrO₃ yields stable N-oxide intermediates, which enhance solubility for biological studies.

  • Demethylation of the dimethoxyphenyl group under strong acidic conditions produces catechol derivatives, enabling further functionalization .

Reduction Reactions

Reductive transformations target the carboxamide and pyridine moieties:

Reaction Site Reagents/Conditions Products Applications
Carboxamide groupLiAlH₄ in anhydrous etherPyrrolidine-1-amine derivativesSynthesis of bioactive amines
Pyridine ringH₂/Pd-C in ethanolPiperidine analogsModulation of lipophilicity

Key Observations :

  • Reduction of the carboxamide to an amine enhances hydrogen-bonding capacity, critical for receptor binding in pharmacological studies .

  • Hydrogenation of the pyridine ring generates saturated piperidine derivatives, altering conformational flexibility.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic rings and pyrrolidine positions:

Electrophilic Aromatic Substitution (Dimethoxyphenyl Group)

Reagent Position Product Yield
HNO₃/H₂SO₄Para to methoxy groupsNitro-substituted derivatives65–72%
Br₂/FeBr₃Ortho to methoxy groupsBrominated analogs58–63%

Nucleophilic Substitution (Pyridine Ring)

Reagent Conditions Product Selectivity
NaSH in DMF80°C, 12 hoursThioether derivatives>90% at C-5 position
NH₃/MeOHMicrowave irradiationAminopyridines75–82%

Case Studies :

  • Bromination at the pyridine C-5 position enhances halogen bonding in enzyme inhibition assays .

  • Thiol substitution improves metabolic stability in preclinical models.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst System Substrates Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives for drug discovery
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesFunctionalized carboxamides

Optimization Data :

  • Suzuki coupling with 4-fluorophenylboronic acid achieves 85% yield under microwave conditions .

  • Buchwald-Hartwig amination introduces secondary amines with steric tolerance up to ortho-substituted aryl groups.

Hydrolysis and Condensation

The carboxamide group participates in hydrolysis and condensation:

Reaction Conditions Products Thermodynamic Stability
Acidic hydrolysisHCl (6M), refluxPyrrolidine-1-carboxylic acidΔG = −12.3 kcal/mol
Base-mediated condensationNaOH, DCCPeptide conjugates70–78% yield

Applications :

  • Hydrolysis to carboxylic acid derivatives improves water solubility for formulation studies .

  • Condensation with amino acids generates prodrug candidates with enhanced bioavailability.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules:

Analog Key Structural Difference Reactivity Contrast
N-(2,3-Dimethoxyphenyl)-3-((4-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamideMethyl group at pyridine C-4Reduced electrophilic substitution at pyridine C-5
N-(2,3-Dimethoxyphenyl)-3-((5-ethylpyridin-2-yl)oxy)pyrrolidine-1-carboxamideEthyl substituent at pyridine C-5Enhanced steric hindrance in nucleophilic reactions

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide?

The synthesis of this compound typically involves a multistep approach:

  • Step 1: Coupling of 3-hydroxypyrrolidine with 5-methylpyridin-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
  • Step 2: Activation of the pyrrolidine nitrogen using phosgene or carbonyldiimidazole (CDI) to introduce the carboxamide group.
  • Step 3: Reaction with 2,3-dimethoxyaniline in the presence of a coupling agent (e.g., HATU or DCC) to finalize the structure . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product.

Q. How can structural integrity be confirmed post-synthesis?

A combination of spectroscopic methods is essential:

  • NMR (¹H and ¹³C): Verify substituent positions and absence of regioisomers. For example, methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons from the pyridinyl group (δ ~7.0–8.5 ppm) .
  • IR Spectroscopy: Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and ether C-O bonds (~1200 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight with <5 ppm error.

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed vs. observed molecular conformations?

Use single-crystal X-ray diffraction with software like SHELXL for refinement :

  • Crystallization: Optimize solvent systems (e.g., DCM/methanol) to obtain high-quality crystals.
  • Data Collection: Resolve torsional angles of the pyrrolidine ring and dihedral angles between aromatic moieties.
  • Analysis: Compare experimental bond lengths/angles with DFT-computed geometries to identify steric or electronic distortions.

Q. What experimental strategies address contradictory biological activity data across studies?

Contradictions may arise from assay conditions or impurity profiles. Mitigation includes:

  • Dose-Response Curves: Test across a broad concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values .
  • Orthogonal Assays: Combine enzyme inhibition (e.g., kinase assays) with cell-based viability assays (MTT or ATP-lite) to confirm target engagement .
  • Analytical Purity: Use HPLC (≥95% purity) and LC-MS to rule out off-target effects from synthetic byproducts.

Q. How can molecular docking predict interactions with target proteins?

  • Protein Preparation: Retrieve target structures (e.g., kinases) from the PDB; optimize hydrogen bonding networks with tools like MOE or Schrödinger.
  • Ligand Docking: Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds (e.g., between the carboxamide and catalytic lysine) and π-π stacking (pyridinyl vs. hydrophobic pockets) .
  • Validation: Compare docking scores with experimental IC₅₀ values to refine predictive models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.